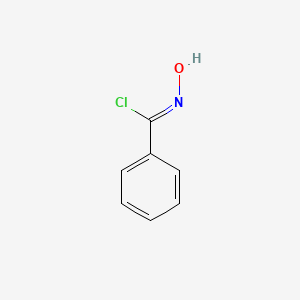

N-Hydroxybenzimidoyl chloride

概要

説明

N-Hydroxybenzimidoyl chloride is a versatile organic compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a hydroxy group attached to a benzimidoyl chloride moiety, making it a valuable intermediate in the synthesis of various functionalized compounds.

準備方法

Synthetic Routes and Reaction Conditions

N-Hydroxybenzimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method is solvent-free and environmentally friendly, providing high yields of the desired product . Another method involves the use of amides as additives to facilitate the rearrangement of hydroxyarylformimidoyl chloride to diarylurea derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical techniques, such as ball-milling, is gaining popularity due to its efficiency and sustainability .

化学反応の分析

Types of Reactions

N-Hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxybenzimidoyl radicals.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, to form various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium chloride, Oxone, and various amides. Reaction conditions often involve mild temperatures and the use of photoredox catalysis to facilitate the desired transformations .

Major Products Formed

Major products formed from reactions involving this compound include diarylurea derivatives, fluoroalkylated compounds, and various functionalized heteroarenes .

科学的研究の応用

Synthetic Applications

N-Hydroxybenzimidoyl chloride serves as a crucial intermediate in the synthesis of several important chemical compounds. Its applications are primarily observed in the following areas:

Synthesis of Urea Derivatives

One prominent application is in the synthesis of 1,3-diphenylurea derivatives. The compound acts as a key reagent in amide-assisted rearrangement reactions, which can yield various electronically and sterically diverse derivatives with good to excellent yields. For instance, a study demonstrated that using this compound with benzamide yielded products with yields ranging from 71% to 87% depending on the reaction conditions and substituents on the aromatic ring .

Mechanochemical Synthesis

This compound is also utilized in mechanochemical synthesis, where it participates in solvent-free reactions that enhance reaction efficiency and reduce environmental impact. This method allows for the formation of N-acyloxyimidoyl chlorides through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. The mechanochemical approach not only alters the reaction pathways but also improves product yields significantly.

Photoinduced Reactions

The compound has been employed in photoinduced reactions, particularly in generating fluoroalkyl radicals for C–C bond formations. The use of this compound esters as leaving groups has shown promise in facilitating decarboxylative hydrofluoroalkylation reactions, expanding the scope of functionalized compounds available for medicinal chemistry .

Biological Applications

This compound and its derivatives have demonstrated potential biological activities, making them candidates for drug discovery.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been explored as potential inhibitors of bacterial DNA gyrase, which is critical for bacterial replication . The structural features of these derivatives contribute to their interaction with biological targets, although further studies are necessary to elucidate specific mechanisms of action.

Radiolabeling Applications

In radiochemistry, an 18F-labeled variant of this compound has been developed as a building block for synthesizing fluorine-18 labeled heterocycles. This application is particularly relevant in positron emission tomography (PET) imaging, where radiolabeled compounds are used to visualize biological processes in vivo . The synthesis achieved high radiochemical yields, showcasing its potential in medical diagnostics.

Case Studies and Experimental Findings

The following table summarizes key experimental findings related to the applications of this compound:

作用機序

The mechanism of action of N-Hydroxybenzimidoyl chloride involves the formation of reactive intermediates, such as radicals and anions, through the cleavage of the N-O bond. These intermediates can then participate in various chemical transformations, including decarboxylative alkylation and fluoroalkylation reactions . The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the intermediates and promoting the desired transformations .

類似化合物との比較

N-Hydroxybenzimidoyl chloride can be compared with other similar compounds, such as N-hydroxyphthalimide and N-hydroxybenzotriazole. While these compounds also serve as intermediates in organic synthesis, this compound is unique due to its ability to generate fluoroalkyl radicals under mild conditions . This makes it particularly valuable in the synthesis of fluoroalkylated compounds, which are important in pharmaceuticals and agrochemicals .

List of Similar Compounds

- N-Hydroxyphthalimide

- N-Hydroxybenzotriazole

- N-Hydroxybenzimidazole

生物活性

N-Hydroxybenzimidoyl chloride (NHBC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the synthesis, biological activity, and research findings related to NHBC, supported by data tables and case studies.

1. Synthesis of this compound

NHBC can be synthesized through various methods, including the reaction of benzimidoyl chloride with hydroxylamine. This process typically results in moderate yields and can be optimized by varying reaction conditions such as temperature, solvent, and reactant ratios. The compound is characterized by its reactivity due to the presence of the imidoyl chloride functional group.

2. Biological Activity

The biological activity of NHBC has been studied in several contexts, particularly in its role as an intermediate in the synthesis of therapeutic agents. Here are some notable findings:

Antiviral Activity :

Research has indicated that NHBC derivatives exhibit significant antiviral properties. For instance, fluoro-substituted spiro-isoxazolines synthesized from NHBC showed activity against human cytomegalovirus (HCMV) with IC50 values around 10 μM, suggesting potential as antiviral agents .

Anticancer Potential :

NHBC derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. In one study, compounds derived from NHBC demonstrated IC50 values ranging from 36 to 80 μM against specific cancer cells, indicating promising anticancer activity .

3. Mechanistic Insights

The mechanism of action for NHBC and its derivatives often involves redox-active processes. For example, NHBC can serve as a leaving group in photoinduced reactions that generate alkyl radicals, facilitating C−C bond formations which are crucial in synthesizing complex organic molecules .

4. Case Studies

Several case studies highlight the efficacy of NHBC in biological applications:

- Case Study 1 : A study investigated the use of NHBC in generating fluoroalkyl radicals for decarboxylative hydrofluoroalkylation reactions. The results demonstrated that these reactions could be effectively catalyzed using NHBC esters, leading to high yields of desired products .

- Case Study 2 : Another investigation focused on the amide-assisted rearrangement of hydroxyarylformimidoyl chloride, where NHBC was utilized to synthesize 1,3-diphenylurea derivatives with moderate yields (31% - 87%) depending on reaction conditions .

5. Data Tables

The following table summarizes key findings related to the biological activity of NHBC and its derivatives:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antiviral | ~10 | Active against HCMV |

| Fluoro-substituted derivatives | Anticancer | 36 - 80 | Cytotoxicity against cancer cells |

| Amide derivatives | Synthesis | Varies | Used for producing urea derivatives |

6. Conclusion

This compound is a versatile compound with significant biological activity, particularly in antiviral and anticancer applications. Its ability to participate in various synthetic pathways enhances its utility in medicinal chemistry. Ongoing research continues to explore its potential as a precursor for novel therapeutic agents.

特性

IUPAC Name |

(Z)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-Hydroxybenzimidoyl chloride in organic synthesis?

A1: this compound is a versatile precursor to nitrile oxides, highly reactive intermediates widely employed in the synthesis of heterocycles. Specifically, it is utilized in [3+2] cycloaddition reactions with various dipolarophiles like alkynes and enamino carbonyl compounds to construct isoxazoles. [, , ]

Q2: Can you describe the reaction mechanism of this compound with alkynes in the presence of a catalyst?

A2: While this compound can react with alkynes under thermal conditions, the reactions often lack regioselectivity. Employing a catalyst like [Cp*RuCl(cod)] enables a controlled [3+2] cycloaddition. The ruthenium catalyst likely coordinates with the alkyne, facilitating the cycloaddition with the in-situ generated nitrile oxide from this compound. This process favors the formation of 3,4-disubstituted isoxazoles with high regioselectivity. []

Q3: How is this compound utilized in the development of radiotracers?

A3: A significant application of this compound lies in developing fluorine-18 labeled radiotracers for Positron Emission Tomography (PET). The compound can be synthesized with a fluorine-18 labeled benzaldehyde moiety. This labeled this compound is then reacted with appropriate alkynes in the presence of [Cp*RuCl(cod)] catalyst to yield fluorine-18 labeled 3,4-diarylsubstituted isoxazoles. This approach was specifically used in synthesizing [18F]1b, a derivative of the COX-2 inhibitor valdecoxib. [, ]

Q4: Has this compound been used to synthesize other heterocycles besides isoxazoles?

A4: Yes, this compound is not limited to isoxazole synthesis. For instance, it reacts with polyfluorinated cyclohexa-2,5-dienones to generate fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes. These reactions showcase the compound's versatility in building diverse heterocyclic scaffolds. []

Q5: Are there any alternative synthetic routes for preparing the isoxazole scaffold that employ this compound?

A5: this compound can participate in cascade reactions to access complex isoxazole-containing structures. For example, it reacts with N-cyanomethylisoquinolinium chloride and various dipolarophiles like (E)-3-arylideneindolin-2-ones in a base-promoted double [3 + 2] cycloaddition. This cascade sequence affords novel spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines with high diastereoselectivity, highlighting the potential for stereoselective synthesis. []

Q6: Can this compound be used to introduce functionalities other than the isoxazole ring?

A6: Indeed, this compound serves as a precursor for reagents beyond direct heterocycle formation. One example is its conversion to 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent offers three reactive handles: vinyl, bromide, and sulfonyl fluoride, enabling its use in various transformations, including sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. []

Q7: Can you elaborate on the role of this compound esters in photoinduced fluoroalkylations?

A8: this compound esters have emerged as efficient precursors for generating fluoroalkyl radicals in photoredox reactions. This strategy bypasses the challenge of directly utilizing fluoroalkyl carboxylate anions due to their high oxidation potentials. These esters enable decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins under mild conditions. DFT calculations suggest a mechanism involving fluorocarbon radical intermediates, contrasting other redox-active esters that proceed through nitrogen radical pathways. []

Q8: What are the advantages of using this compound esters in decarboxylative borylation reactions?

A9: this compound esters facilitate the generation of both aryl and alkyl radicals, including challenging α-CF3 substituted substrates. These radicals readily undergo borylation reactions under mild photoinduced conditions to produce various aliphatic and aromatic boronic esters. This method offers a general and efficient strategy for accessing valuable boronate building blocks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。